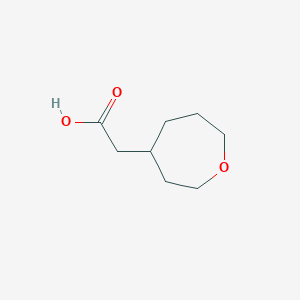

2-(Oxepan-4-yl)acetic acid

Description

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound requires stereocontrolled methods. Chiral auxiliary approaches and asymmetric catalysis are two powerful strategies to achieve this.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered. researchgate.net

For the synthesis of enantiopure this compound, a strategy involving a chiral auxiliary, such as an Evans oxazolidinone, could be employed. sigmaaldrich.com First, the chiral auxiliary is acylated with an appropriate acetyl group. The resulting imide is then deprotonated to form a chiral enolate. The steric bulk of the auxiliary directs the approach of an electrophile, such as 4-(bromomethyl)oxepane, to one face of the enolate, leading to a diastereoselective alkylation.

After the alkylation step, the chiral auxiliary is cleaved, often through hydrolysis, to yield the enantiomerically enriched this compound. The choice of the (R)- or (S)-enantiomer of the auxiliary determines which enantiomer of the final product is obtained.

Table 4: General Steps for Chiral Auxiliary-Mediated Synthesis

| Step | Description |

|---|---|

| 1. Attachment | Acylation of the chiral auxiliary. |

| 2. Diastereoselective Reaction | Formation of a chiral enolate and subsequent alkylation with an oxepane electrophile. |

This method is well-established for the synthesis of a wide range of chiral carboxylic acids and offers high levels of stereocontrol. scielo.org.mx

Asymmetric Catalysis in Oxepane Functionalization

Asymmetric catalysis provides a more atom-economical approach to enantiopure compounds, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. A potential strategy for the asymmetric synthesis of this compound could involve the asymmetric hydrogenation of a prochiral precursor, 2-(oxepan-4-ylidene)acetic acid.

In this hypothetical route, 2-(oxepan-4-ylidene)acetic acid would be subjected to hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). The chiral environment created by the catalyst would favor the addition of hydrogen across one face of the double bond, leading to the formation of one enantiomer of this compound in excess.

The efficiency and enantioselectivity of such a reaction would depend on the careful selection of the catalyst, solvent, and reaction conditions.

Key features of an asymmetric catalytic approach:

Prochiral Substrate: A molecule that can be converted into a chiral product in a single step.

Chiral Catalyst: A catalyst containing a chiral ligand that influences the stereochemical outcome of the reaction.

High Enantioselectivity: The preferential formation of one enantiomer over the other.

While a specific catalytic system for this exact transformation is not documented in the provided search results, the principle of asymmetric hydrogenation is a cornerstone of modern organic synthesis and represents a viable, albeit theoretical, pathway to enantiopure this compound.

Biocatalytic Transformations for Stereocontrol

The application of biocatalytic methods, which use enzymes or whole-cell systems to catalyze chemical reactions, is a powerful strategy for achieving high stereoselectivity in the synthesis of chiral molecules. nih.gov Common approaches include the kinetic resolution of racemic mixtures and the asymmetric synthesis from prochiral substrates. Enzymes such as lipases, esterases, and dehydrogenases are frequently employed for their ability to selectively act on one enantiomer of a substrate. nih.govnih.gov

For instance, lipase-catalyzed kinetic resolution is a widely used technique that can involve the hydrolysis of a racemic ester, where the enzyme selectively hydrolyzes one enantiomer to the corresponding alcohol or acid, leaving the other enantiomer as the unreacted ester. nih.govmdpi.com Both the product and the remaining starting material can then be isolated in enantiomerically enriched forms. nih.gov Similarly, dehydrogenases can be used for the stereoselective reduction of a ketone to a chiral alcohol, a key step in many synthetic pathways. nih.gov

However, a detailed search of the scientific literature and chemical databases did not yield specific studies or established protocols describing the use of biocatalytic transformations for achieving stereocontrol in the synthesis of this compound or its immediate precursors. While the principles of enzymatic resolution and asymmetric biocatalysis are well-established for a variety of other chemical structures, including other cyclic ethers and carboxylic acids, their direct application to the this compound scaffold has not been reported in the available literature. tapi.comnih.gov Therefore, no specific data on enzymes, substrates, reaction conditions, or stereochemical outcomes (e.g., enantiomeric excess) can be provided for this particular compound.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical aspect of chemical process development, aiming to maximize product yield and purity while ensuring the process is efficient, cost-effective, and scalable. princeton-acs.org This typically involves a systematic investigation of various reaction parameters.

Key parameters frequently optimized in chemical syntheses include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. researchgate.netscielo.br

Temperature: Reaction kinetics are highly dependent on temperature; higher temperatures may increase reaction speed but can also lead to the formation of byproducts. researchgate.net

Reagent Stoichiometry: Adjusting the molar ratios of reactants and catalysts is crucial for driving the reaction to completion and minimizing waste. nih.gov

Catalyst: The selection and loading of a catalyst can dramatically affect reaction efficiency and yield.

Reaction Time: Optimizing the duration of the reaction ensures high conversion of starting materials without degrading the product. scielo.brchemrxiv.org

Despite the importance of these parameters, a review of the literature did not reveal specific studies focused on the optimization of reaction conditions for the synthesis of this compound. While general synthetic methods may exist for related compounds, detailed experimental data from optimization studies—such as comparative yields under different conditions presented in tabular form—are not publicly available for this specific molecule. General chemical principles suggest that any synthesis of this compound would benefit from such optimization, but specific research findings and data tables to this effect are currently absent from the scientific record. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(oxepan-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-8(10)6-7-2-1-4-11-5-3-7/h7H,1-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYPDNNXQZWWRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCOC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Oxepan 4 Yl Acetic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is one of the most versatile functional groups in organic synthesis, readily undergoing conversion to numerous other derivatives.

Esterification: The conversion of carboxylic acids to esters is a fundamental and widely used transformation. 2-(Oxepan-4-yl)acetic acid can be readily esterified through reactions such as the Fischer-Speier esterification. This method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and it is common to use the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl 2-(oxepan-4-yl)acetate |

| This compound | Ethanol | H₂SO₄ | Ethyl 2-(oxepan-4-yl)acetate |

| This compound | Isopropanol | H₂SO₄ | Isopropyl 2-(oxepan-4-yl)acetate |

Amidation: The formation of amides from this compound and an amine generally requires a coupling agent to facilitate the dehydration reaction or prior activation of the carboxylic acid. google.com Direct reaction with an amine is typically unfavorable. Common methods involve the use of carbodiimide (B86325) coupling agents (e.g., DCC, EDCI) or converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, which then readily reacts with the amine.

| Reactant 1 | Reactant 2 (Amine) | Coupling Agent | Product |

| This compound | Ammonia | DCC | 2-(Oxepan-4-yl)acetamide |

| This compound | Diethylamine | T3P | N,N-Diethyl-2-(oxepan-4-yl)acetamide |

| This compound | Aniline | EDCI | N-Phenyl-2-(oxepan-4-yl)acetamide |

Reduction: The carboxyl group of this compound can be reduced to a primary alcohol, yielding 2-(Oxepan-4-yl)ethanol. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orglibretexts.org The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous or acidic workup to neutralize the reaction and protonate the resulting alkoxide. chemguide.co.uk Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not sufficiently reactive to reduce carboxylic acids. chemistrysteps.comlibretexts.org

Oxidation: As the carbon atom of the carboxyl group is in a high oxidation state, further oxidation generally results in the loss of the group as carbon dioxide, a process known as decarboxylation. libretexts.org A notable example is the Hunsdiecker reaction, where the silver salt of a carboxylic acid is treated with bromine. This reaction would convert silver 2-(oxepan-4-yl)acetate into 4-(bromomethyl)oxepane, with the loss of CO₂. libretexts.org

Acid Halides: Carboxylic acids are key precursors for the synthesis of acid halides, which are highly reactive and valuable synthetic intermediates. This compound can be converted to its corresponding acid chloride, 2-(Oxepan-4-yl)acetyl chloride, by treatment with thionyl chloride (SOCl₂). libretexts.orgkhanacademy.orgopenstax.org Similarly, the acid bromide can be prepared using reagents like phosphorus tribromide (PBr₃). openstax.orglibretexts.org

Acid Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often requiring high temperatures. A more common laboratory method involves the reaction of an acid halide with a carboxylate salt. For instance, reacting 2-(Oxepan-4-yl)acetyl chloride with sodium 2-(oxepan-4-yl)acetate would yield 2-(oxepan-4-yl)acetic anhydride. libretexts.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single pot to form a complex product. beilstein-journals.org The carboxylic acid functional group is a key component in several important MCRs, most notably the Ugi and Passerini reactions. mdpi.com

In a hypothetical Ugi four-component reaction (U-4CR), this compound could serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide. mdpi.com The reaction would proceed through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the carboxylate, ultimately leading to a complex α-acylamino amide product bearing the oxepanylmethyl substituent.

The incorporation of the bulky and flexible oxepane (B1206615) moiety could influence the stereochemical outcome and conformational properties of the resulting MCR products, making it a potentially interesting building block for generating molecular diversity.

Chemo-, Regio-, and Stereoselectivity in this compound Transformations

Chemoselectivity : In reactions involving multiple functional groups, chemoselectivity is a key consideration. For this compound, the primary competition is between the carboxylic acid and the oxepane ether. Standard reactions at the carboxylic acid (e.g., esterification, amide formation, reduction with boranes) are generally performed under conditions that would not affect the stable oxepane ring. Conversely, the harsh, strongly acidic conditions required for ether cleavage would also impact the carboxylic acid group. Therefore, achieving high chemoselectivity would depend heavily on the careful choice of reagents and reaction conditions. For example, protecting the carboxylic acid as an ester would be necessary before attempting reactions that are incompatible with a free acid.

Regioselectivity : Regioselectivity is most relevant in the context of ring-opening. As the oxepane ring in this molecule is substituted at the C4 position, the two ether C-O bonds are electronically equivalent. Therefore, nucleophilic attack on the protonated ether at C3 versus C5 is expected to show little to no regioselectivity, leading to a mixture of products. In contrast, reactions at the side chain, such as alpha-halogenation or enolate formation for aldol (B89426) reactions, are inherently regioselective, occurring exclusively at the carbon adjacent to the carbonyl group.

Stereoselectivity : The alpha-carbon of this compound is a prochiral center. Reactions that introduce a new substituent at this position, such as the Aldol addition, will create a new stereocenter. If the reacting partner (e.g., the aldehyde in the Aldol reaction) is also chiral or has prochiral faces, a mixture of diastereomers can be formed. Controlling the stereochemical outcome would require the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches, where the existing oxepane ring might exert some influence over the facial selectivity of the enolate attack. However, due to the flexibility of the seven-membered ring and its distance from the reactive center, significant diastereoselectivity might be challenging to achieve without specific directing groups.

Advanced Structural Elucidation and Characterization Techniques for 2 Oxepan 4 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-(Oxepan-4-yl)acetic acid. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign each signal to a specific atom and to piece together the molecule's connectivity.

In ¹H NMR spectroscopy, the acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-12 ppm range. libretexts.org The exact chemical shift is dependent on factors like solvent and concentration. pressbooks.pub The protons on the α-carbon of the acetic acid moiety (H-8) are expected to resonate around 2.0-2.5 ppm. jove.com The protons attached to the oxepane (B1206615) ring will exhibit more complex signals, with those on carbons adjacent to the ring oxygen (H-2, H-7) being the most deshielded among the ring protons due to the oxygen's electronegativity.

Predicted ¹H NMR chemical shifts and multiplicities are detailed in the table below. These values are estimates and can vary based on the solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Integration |

| -COOH (H-9) | ~12.0 | Broad Singlet (br s) | 1H |

| H-2, H-7 (Oxepane) | ~3.6 - 3.8 | Multiplet (m) | 4H |

| H-8 (-CH₂COOH) | ~2.2 - 2.4 | Doublet (d) | 2H |

| H-3, H-6 (Oxepane) | ~1.6 - 1.8 | Multiplet (m) | 4H |

| H-5 (Oxepane) | ~1.5 - 1.7 | Multiplet (m) | 2H |

| H-4 (Oxepane) | ~1.9 - 2.1 | Multiplet (m) | 1H |

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 165-185 ppm region. pressbooks.pub The carbons of the oxepane ring that are bonded to the oxygen atom (C-2 and C-7) will appear further downfield compared to the other ring carbons. The α-carbon of the acetic acid side chain (C-8) generally resonates between 20-40 ppm. jove.com

Predicted ¹³C NMR chemical shifts are provided in the table below. These are estimated values.

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

| C-9 (-COOH) | ~175 - 180 |

| C-2, C-7 (Oxepane) | ~70 - 75 |

| C-8 (-CH₂COOH) | ~40 - 45 |

| C-4 (Oxepane) | ~35 - 40 |

| C-3, C-6 (Oxepane) | ~30 - 35 |

| C-5 (Oxepane) | ~25 - 30 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. libretexts.orgwikipedia.org For this compound, COSY would show correlations between the methine proton at C-4 and its adjacent methylene (B1212753) protons at C-3, C-5, and the C-8 protons of the side chain. It would also map out the connectivity within the oxepane ring, showing correlations from H-2 to H-3, H-3 to H-4, H-5 to H-6, and H-6 to H-7.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. wikipedia.org This allows for the direct assignment of each carbon signal based on the already-assigned proton signals. For example, the proton signal around 2.2-2.4 ppm would show a cross-peak with the carbon signal around 40-45 ppm, confirming their assignment as H-8 and C-8, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is vital for connecting different parts of the molecule. Key HMBC correlations would include a cross-peak between the protons on the side chain (H-8) and the carboxyl carbon (C-9), as well as with the carbons of the oxepane ring at positions C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is particularly useful for determining the stereochemistry and preferred conformation of the flexible seven-membered oxepane ring. For instance, it can distinguish between axial and equatorial protons by observing their spatial proximities to other protons on the ring.

The conformational flexibility of the oxepane ring and the nature of the carboxylic acid proton can be investigated by altering NMR experimental conditions.

Solvent Effects: The chemical shift of the carboxylic acid proton is highly sensitive to the solvent. In non-polar aprotic solvents like CDCl₃, carboxylic acids tend to form hydrogen-bonded dimers, resulting in a downfield shift (10-13 ppm). orgchemboulder.com In polar, protic solvents like D₂O or methanol-d₄, the acidic proton can exchange with the solvent's deuterium, causing the signal to broaden or disappear entirely. jove.com Polar aprotic solvents like DMSO-d₆ can disrupt dimerization and form hydrogen bonds with the solute, also affecting the chemical shift. princeton.edu

Temperature Effects: The oxepane ring exists in a dynamic equilibrium of different conformations (e.g., boat, chair, twist-chair). At room temperature, the interconversion between these conformers is typically fast on the NMR timescale, resulting in averaged signals for the ring protons. ox.ac.uk By lowering the temperature, this interconversion can be slowed, potentially allowing for the observation of distinct signals for individual conformers. This "freezing out" of conformations can provide valuable data on the energy barriers between them and the geometry of the most stable conformer.

Mass Spectrometry (MS) Methodologies for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. nih.gov For this compound (C₈H₁₄O₃), the exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Upon ionization, the molecule can undergo fragmentation. The analysis of these fragments provides a fingerprint that helps to confirm the structure. For carboxylic acids, common fragmentation pathways include the loss of water (M-18) and the loss of the carboxyl group (M-45). libretexts.org The oxepane ring can undergo cleavage adjacent to the ether oxygen or other characteristic ring-opening fragmentations. miamioh.edu

The table below lists the calculated exact masses for the molecular ion and common adducts, along with plausible major fragments.

| Ion / Fragment | Formula | Calculated Exact Mass (m/z) | Description |

| [M]⁺˙ | [C₈H₁₄O₃]⁺˙ | 158.0943 | Molecular Ion |

| [M+H]⁺ | [C₈H₁₅O₃]⁺ | 159.1016 | Protonated Molecule |

| [M+Na]⁺ | [C₈H₁₄NaO₃]⁺ | 181.0835 | Sodium Adduct |

| [M-H]⁻ | [C₈H₁₃O₃]⁻ | 157.0870 | Deprotonated Molecule |

| [M-H₂O]⁺˙ | [C₈H₁₂O₂]⁺˙ | 140.0837 | Loss of water from molecular ion |

| [M-COOH]⁺ | [C₇H₁₃O]⁺ | 113.0961 | Loss of carboxyl radical |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment, a precursor ion of the analyte is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. This process provides a fragmentation fingerprint that is invaluable for structural elucidation.

For this compound (molar mass: 158.19 g/mol ), analysis in negative ion mode would likely involve the deprotonated molecule [M-H]⁻ at an m/z of 157.1. The fragmentation of this precursor ion can proceed through several pathways, primarily involving the carboxylic acid group and the oxepane ring. Key fragmentation events would include the neutral loss of water (H₂O) and carbon dioxide (CO₂), as well as cleavages within the oxepane ring structure. These fragmentation patterns help confirm the connectivity of the molecule.

Table 1: Illustrative MS/MS Fragmentation Data for this compound ([M-H]⁻) | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure | | :--- | :--- | :--- | :--- | | 157.1 | 139.1 | H₂O (18.0) | Resulting from loss of water from the carboxylic acid and ring proton | | 113.1 | CO₂ (44.0) | Loss of carbon dioxide (decarboxylation) from the precursor ion | | 95.1 | CO₂ + H₂O (62.0) | Sequential loss of carbon dioxide and water | | 85.1 | C₃H₅O₂ (73.0) | Cleavage of the oxepane ring |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups: the carboxylic acid and the cyclic ether (oxepane). The most prominent feature would be a very broad O-H stretching band for the carboxylic acid, appearing in the range of 3300-2500 cm⁻¹. libretexts.org The spectrum would also clearly show a strong C=O stretching absorption for the carbonyl group of the acid and a C-O stretching band for the ether linkage in the oxepane ring. libretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic acid |

| 2950 - 2850 | C-H stretch | Aliphatic (Oxepane ring and CH₂) |

| 1710 - 1680 (strong) | C=O stretch | Carboxylic acid carbonyl |

| 1300 - 1200 | C-O stretch | Carboxylic acid |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule and thereby determine bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would reveal the exact conformation of the seven-membered oxepane ring, which typically adopts a twist-chair or twist-boat conformation. It would also define the spatial orientation of the acetic acid substituent relative to the ring. If the compound is chiral and a single enantiomer is crystallized, X-ray crystallography can be used to determine its absolute stereochemistry unambiguously.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 815.4 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C=O) | ~1.25 Å |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination Methods

Since the 4-position of the oxepane ring is a stereocenter, this compound can exist as a pair of enantiomers, (R)- and (S)-2-(Oxepan-4-yl)acetic acid. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most common method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us

The method involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers and the enantiomeric excess can be accurately calculated. The choice of the CSP and the mobile phase is critical for achieving baseline separation.

Table 4: Illustrative Chiral HPLC Data for Enantiomeric Excess (ee) Determination

| Parameter | Value |

|---|---|

| Chiral Column | Chiralpak AD-H |

| Mobile Phase | Hexane:Isopropanol with 0.1% Acetic Acid (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 10.2 min |

| Retention Time (Enantiomer 2) | 12.5 min |

| Peak Area (Enantiomer 1) | 95000 |

| Peak Area (Enantiomer 2) | 5000 |

| Enantiomeric Excess (ee %) | 90% (Calculated as [(95000-5000)/(95000+5000)] x 100) |

Circular Dichroism (CD) Spectroscopy for Optical Activity and Chiral Conformation Studies

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org It is a powerful tool for studying the stereochemical features of chiral compounds. An achiral molecule is CD-inactive, while enantiomers produce mirror-image CD spectra.

For this compound, the carboxylic acid group acts as a chromophore. The CD spectrum would show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of this chromophore. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration at the chiral center and the conformation of the molecule in solution. The CD spectrum of the (R)-enantiomer would be equal in magnitude but opposite in sign to that of the (S)-enantiomer.

Table 5: Hypothetical Circular Dichroism Data for Enantiomers of this compound

| Wavelength (nm) | Molar Ellipticity [θ] for (R)-enantiomer (deg·cm²·dmol⁻¹) | Molar Ellipticity [θ] for (S)-enantiomer (deg·cm²·dmol⁻¹) |

|---|---|---|

| 250 | +50 | -50 |

| 240 | +150 | -150 |

| 230 | +400 | -400 |

| 220 | +1100 | -1100 |

Computational Chemistry and Theoretical Investigations of 2 Oxepan 4 Yl Acetic Acid

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical (QM) methods solve the Schrödinger equation (or a simplified form) to provide detailed information about the electronic structure of a molecule. These methods are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. For organic molecules like 2-(Oxepan-4-yl)acetic acid, hybrid functionals such as B3LYP or meta-hybrid functionals like M06-2X, paired with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ), are commonly employed to achieve reliable results. nih.govacs.org

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

From the HOMO and LUMO energies, several conceptual DFT reactivity descriptors can be calculated to quantify chemical behavior: mdpi.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is approximated as η ≈ (E_LUMO - E_HOMO). A larger value indicates greater stability. rsc.org

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). mdpi.com

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic or electrophilic attack by showing how the electron density changes with the addition or removal of an electron. mdpi.comyoutube.com

For this compound, the HOMO would likely be localized on the carboxylic acid group and the oxygen atom of the oxepane (B1206615) ring, which are the primary sites for electrophilic attack. The LUMO would be centered around the carbonyl carbon of the carboxylic acid, the most probable site for nucleophilic attack.

| Parameter | Definition | Illustrative Value | Interpretation |

|---|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -7.0 eV | Indicates electron-donating ability |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (η) | E_LUMO - E_HOMO | 6.5 eV | Indicator of chemical stability and low reactivity |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.75 eV | Measures electron escaping tendency |

| Electrophilicity (ω) | μ² / (2η) | 1.08 eV | Measures propensity to act as an electrophile |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide highly accurate energy calculations and are particularly useful for detailed conformational analysis. nih.govacs.org For this compound, the primary conformational challenges are determining the puckering of the seven-membered oxepane ring and the orientation of the acetic acid substituent.

High-level electronic structure calculations on the parent oxepane ring have shown that it preferentially adopts a twist-chair (TC) conformation as its global energy minimum, with the chair (C) conformation often representing a transition state. nih.gov The presence of the acetic acid substituent at the C4 position would be further analyzed to determine the relative energies of its axial versus equatorial orientations. It is expected that the equatorial conformer would be more stable due to reduced steric hindrance.

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the relevant form is keto-enol tautomerism, where a proton could potentially migrate from the α-carbon to the carbonyl oxygen. However, for carboxylic acids, the equilibrium heavily favors the "keto" (carboxylic acid) form. The resonance stabilization provided by the hydroxyl group on the carbonyl carbon makes the formation of the corresponding enol tautomer (a 1,1-enediol) highly unfavorable. reddit.comlibretexts.org Therefore, ab initio calculations would confirm that tautomerism is not a significant factor in the chemistry of this compound under normal conditions.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While QM methods are highly accurate, their computational cost limits their use for exploring the vast conformational space of flexible molecules. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative for this purpose.

Molecular mechanics calculations rely on a set of parameters known as a force field (FF) to describe the potential energy of a molecule as a function of its atomic coordinates. Standardized force fields like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) provide parameters for many common organic fragments. nih.gov

However, seven-membered rings like oxepane are notoriously flexible and may not be perfectly represented by generic parameters. For high-accuracy simulations, specific parameterization is often required, particularly for the dihedral angle terms that govern the ring's puckering. This process typically involves:

Performing high-level QM (e.g., MP2 or DFT) scans of the potential energy surface by systematically rotating key dihedral angles in the oxepane ring.

Fitting the MM dihedral parameters (force constants, periodicity, and phase angles) to reproduce the QM-calculated energy profile. frontiersin.org

This ensures that the force field accurately reflects the relative energies of different ring conformations (e.g., twist-chair, boat) and the barriers between them.

The conformational landscape of this compound is complex, arising from the multiple low-energy conformations of the oxepane ring and the rotational freedom of the C-C and C-O bonds in the side chain. A thorough exploration of this landscape is necessary to identify the global energy minimum and other low-energy conformers that may be populated at room temperature.

Several algorithms are used for this purpose:

Systematic Search: Involves rotating all rotatable bonds by a fixed increment. This method is exhaustive but becomes computationally prohibitive for molecules with many rotatable bonds.

Stochastic Methods: These methods, including Monte Carlo and Low-Mode MD (LMMD), randomly sample the conformational space. LMMD is particularly effective for flexible rings as it uses low-frequency vibrational modes to generate large, concerted conformational changes. nih.gov

Distance Geometry: Methods like ETKDG use experimental and knowledge-based constraints on atomic distances and torsional angles to generate a diverse set of valid conformers. nih.govacs.org

Following the search, each generated conformer is subjected to energy minimization using the parameterized force field to locate the nearest local energy minimum. The resulting set of unique, low-energy conformers provides a comprehensive picture of the molecule's preferred shapes.

Prediction of Spectroscopic Parameters (NMR, IR, CD) via Computational Models

Computational models are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. Machine learning algorithms trained on large experimental databases have also emerged as a rapid and accurate alternative for predicting NMR spectra. nih.gov

| Atom Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Notes |

|---|---|---|---|

| Carboxyl C=O | ~175 | - | Typical for carboxylic acids. |

| Carboxyl -CH₂- | ~40 | ~2.3 | Alpha to a carbonyl group. |

| Oxepane C4 | ~35 | ~1.9 | Methine carbon attached to the side chain. |

| Oxepane C3, C5 | ~30 | ~1.6 (axial), ~1.8 (equatorial) | Adjacent to the substituted carbon. |

| Oxepane C2, C6 | ~70 | ~3.6 (axial), ~3.8 (equatorial) | Adjacent to the ring oxygen (deshielded). |

| Carboxyl -OH | - | ~10-12 | Broad singlet, highly variable. |

Infrared (IR) Spectroscopy: DFT frequency calculations can accurately predict the vibrational modes of a molecule. The resulting wavenumbers are often systematically overestimated compared to experimental values due to the harmonic approximation and are typically corrected using empirical scaling factors. For this compound, key predicted vibrations would include the very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, the strong C=O stretch, and the C-O stretches of both the acid and the ether. nih.govspectroscopyonline.comorgchemboulder.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (H-bonded dimer) | 2500-3300 | Strong, Very Broad |

| C-H stretch (alkyl) | 2850-2960 | Medium-Strong |

| C=O stretch (carbonyl) | ~1710 | Very Strong |

| CH₂ bend (scissoring) | 1400-1470 | Medium |

| C-O stretch (acid/ether) | 1050-1300 | Strong |

| O-H bend (out-of-plane) | ~920 | Medium, Broad |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a technique used to study chiral molecules. Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict CD spectra by calculating the rotational strengths of electronic transitions. As this compound is an achiral molecule, it would not produce a CD spectrum. This analytical technique would only become relevant for chiral derivatives of the compound.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Reaction pathway modeling is a critical component of computational chemistry used to elucidate the mechanisms of chemical transformations. This process involves identifying the lowest energy path a molecule takes to transform from reactants to products, which proceeds through a high-energy transition state. Analysis of this transition state provides crucial information about the reaction's feasibility and kinetics.

For this compound, several transformations could be modeled, including the ring-opening of the oxepane moiety or reactions involving the carboxylic acid group, such as esterification or decarboxylation. Density Functional Theory (DFT) is a common method for these investigations, providing a balance between computational cost and accuracy.

Hypothetical Transformation: Acid-Catalyzed Ring-Opening

One potential transformation is the acid-catalyzed hydrolytic ring-opening of the oxepane ether linkage. Computationally, this mechanism would be modeled by introducing a hydronium ion and mapping the potential energy surface. The key steps would involve:

Protonation of the ether oxygen.

Nucleophilic attack by a water molecule on an adjacent carbon (C3 or C5).

Cleavage of the C-O bond.

The highest point on this reaction coordinate corresponds to the transition state (TS). The geometry, vibrational frequencies, and energy of this TS are calculated to determine the activation energy barrier. A lower activation energy implies a faster reaction rate.

Computational studies on analogous seven-membered heterocycles provide insight into the factors governing such reactions. For instance, DFT studies on the ring-opening of 7-membered azacycloalkane quaternary salts revealed that the regioselectivity is directed by the conformation of the transition state rather than the ground-state ring strain. rsc.org A similar principle would apply to the oxepane ring, where the transition state geometry would seek to minimize steric and torsional strain, influencing which C-O bond is preferentially cleaved. In a study of rhodium-catalyzed synthesis of oxepane scaffolds, a C-C bond cleavage transition state was located at an energy of 26.0 kcal/mol, illustrating the significant energy barrier that must be overcome for ring transformations. nih.gov

Below is an illustrative data table summarizing key parameters that would be calculated for a hypothetical acid-catalyzed ring-opening transition state, based on typical values for similar reactions.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | 25 - 35 kcal/mol |

| Key Bond Distances (TS) | Distances of the forming (H₂O--C) and breaking (C--O) bonds at the transition state. | d(H₂O--C) ≈ 2.1 Å d(C--O) ≈ 2.0 Å |

| Imaginary Frequency (νi) | A single negative vibrational frequency, confirming the structure as a true transition state. | -350 to -450 cm⁻¹ |

| Reaction Enthalpy (ΔH) | The overall change in enthalpy from reactants to products. | -5 to +5 kcal/mol |

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological/physical properties)

Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at creating mathematical models that correlate the chemical structure of a molecule with its properties. For this compound, QSPR models could be developed to predict chemical properties such as acidity (pKa), reactivity indices, or stability, based on a set of calculated molecular descriptors. These studies are valuable for screening derivatives and predicting their behavior without the need for synthesis and experimentation.

The process involves:

Generating a dataset of molecules with known properties (e.g., a series of substituted oxepane carboxylic acids).

Calculating a wide range of molecular descriptors for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model.

Predicting Chemical Reactivity Descriptors

QSPR can be used to predict chemical reactivity descriptors derived from conceptual DFT. These descriptors help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. For instance, a QSPR model could predict the global electrophilicity index (ω), which measures the stabilization in energy when the system acquires additional electronic charge.

While specific QSPR models for this compound are not available, studies on other heterocyclic carboxylic acids demonstrate the approach. rsc.org A model would correlate descriptors like the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, dipole moment, and molecular surface area with the target property. Computational studies on oxepane itself have determined such properties; for instance, the dipole moment of oxepane is higher than that of the analogous azepane. nih.gov

The following interactive table presents a hypothetical QSPR model for predicting a chemical reactivity index for derivatives of this compound, illustrating the types of descriptors that would be relevant.

| Molecular Descriptor | Description | Type | Hypothetical Correlation |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Electronic | Positive |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Electronic | Negative |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (usually oxygens, nitrogens) in a molecule. | Topological | Positive |

| Molecular Weight | The mass of one mole of the substance. | Constitutional | Slightly Negative |

| Dipole Moment (μ) | A measure of the net molecular polarity. | Electronic | Positive |

Derivatization and Analog Synthesis Pathways for 2 Oxepan 4 Yl Acetic Acid

Synthesis of Esters and Amides of 2-(Oxepan-4-yl)acetic Acid

The carboxylic acid group of this compound is a prime site for derivatization, readily undergoing esterification and amidation reactions to yield a variety of functional analogs.

Esterification:

Esters of this compound can be synthesized through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating its reaction with an alcohol.

A variety of alcohols can be utilized in these reactions, leading to a diverse range of esters with varying alkyl or aryl substituents.

Amidation:

The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. Similar to esterification, this transformation can be facilitated by activating the carboxylic acid. A common method involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with the desired amine to form the corresponding amide.

Alternatively, peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), can be used to directly couple the carboxylic acid with an amine under mild conditions, minimizing side reactions and preserving sensitive functional groups.

| Derivative Type | Reagents and Conditions | R Group Examples |

| Esters | Fischer-Speier: Alcohol, H₂SO₄ (cat.), heat | Methyl, Ethyl, Isopropyl, Benzyl |

| Coupling Agents: Alcohol, DCC or EDC, DMAP (cat.) | t-Butyl, Phenyl, Substituted aryls | |

| Amides | Acyl Chloride: 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Diethylamino, Morpholino, Piperidinyl |

| Coupling Agents: Amine, HATU or HOBt/EDC, DIPEA | Anilino, Benzylamino, Amino acid esters |

Preparation of Functionalized Derivatives of the Oxepane (B1206615) Ring

Functionalization of the oxepane ring itself opens up another avenue for creating structural diversity. This can be achieved through selective hydroxylation, oxidation, and halogenation followed by cross-coupling reactions.

The introduction of hydroxyl groups onto the oxepane ring can be accomplished using various oxidizing agents. The specific position of hydroxylation will depend on the directing effects of the existing substituent and the reagents used. Subsequent oxidation of these newly introduced hydroxyl groups can yield ketone functionalities within the oxepane ring.

For instance, selective oxidation of a C-H bond adjacent to the ring oxygen could be explored using specific catalysts. The Baeyer-Villiger oxidation of a cyclohexanone (B45756) precursor could also be a viable route to introduce an oxygen atom into a six-membered ring, thereby forming a substituted oxepane.

| Reaction | Reagents and Conditions | Potential Products |

| Hydroxylation | e.g., Cytochrome P450 mimics, specific oxidizing agents | Hydroxylated oxepane derivatives |

| Oxidation | e.g., PCC, PDC, Swern oxidation | Keto-oxepane derivatives |

The introduction of a halogen atom, such as bromine or iodine, onto the oxepane ring provides a handle for further functionalization through cross-coupling reactions. Halogenation can be achieved using various reagents, with the regioselectivity being a key consideration.

Once halogenated, the oxepane derivative can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups.

| Reaction | Reagents and Conditions | Introduced Substituent Examples |

| Halogenation | e.g., NBS, I₂ with a catalyst | Bromo, Iodo |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Phenyl, Pyridyl, Thienyl |

| Stille Coupling | Organostannane, Pd catalyst | Vinyl, Alkynyl, Aryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Primary and secondary amines |

Chain Elongation and Modification of the Acetic Acid Side Chain

The acetic acid side chain of this compound can be extended or modified to alter the spacing and orientation of the carboxylic acid group relative to the oxepane ring.

One common method for chain elongation is the Arndt-Eistert synthesis. This involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, results in a homologated carboxylic acid or ester, respectively.

Alternatively, the carboxylic acid can be reduced to an alcohol, which can then be converted to a leaving group (e.g., a tosylate or halide) and subjected to nucleophilic substitution with cyanide. Hydrolysis of the resulting nitrile would then yield the chain-elongated carboxylic acid.

| Method | Key Steps | Result |

| Arndt-Eistert Synthesis | 1. Acyl chloride formation 2. Reaction with diazomethane 3. Wolff rearrangement | Homologated carboxylic acid (one additional CH₂ group) |

| Cyanide Substitution | 1. Reduction to alcohol 2. Conversion to leaving group 3. Reaction with NaCN 4. Nitrile hydrolysis | Homologated carboxylic acid (one additional CH₂ group) |

Synthesis of Spirocyclic and Fused-Ring Systems Incorporating the Oxepane Core

The oxepane ring of this compound can serve as a foundation for the construction of more complex polycyclic systems, including spirocyclic and fused-ring structures.

Spirocyclic Systems:

The synthesis of spirocyclic compounds can be envisioned through intramolecular reactions. For example, if the oxepane ring contains a suitable functional group, such as a ketone, it can undergo a Paternò-Büchi reaction with an alkene to form a spirocyclic oxetane. rsc.org Another approach could involve the intramolecular cyclization of a derivative where a second ring is formed at the 4-position of the oxepane.

Fused-Ring Systems:

The creation of fused-ring systems often involves intramolecular cyclization reactions where a new ring is formed that shares two atoms with the original oxepane ring. For instance, a derivative of this compound with a suitably positioned reactive group on the acetic acid side chain could undergo an intramolecular Heck reaction to form a fused bicyclic system. researchgate.net Another strategy could involve an intramolecular oxa-Michael reaction to construct a fused ring.

| System Type | Synthetic Strategy | Example Reaction |

| Spirocyclic | Intramolecular cycloaddition or cyclization | Paternò-Büchi reaction, Intramolecular alkylation |

| Fused-Ring | Intramolecular cyclization | Intramolecular Heck reaction, Intramolecular aldol (B89426) condensation |

Development of Prodrug Precursors (Focusing on chemical synthesis, not biological effect)

Prodrugs are inactive or less active derivatives of a parent drug that are converted to the active form in the body. For this compound, prodrug strategies can be employed to modify its pharmacokinetic properties. The most common approach for carboxylic acid-containing compounds is the formation of esters. uobabylon.edu.iq

The synthesis of ester prodrugs involves the reaction of the carboxylic acid with an alcohol that is designed to be cleaved in vivo, often by esterase enzymes. These alcohols can range from simple alkyl alcohols to more complex structures containing promoieties that enhance solubility or facilitate transport across biological membranes.

For example, an acyloxymethyl ester can be prepared by reacting the sodium salt of this compound with an acyloxymethyl halide. These types of esters are often readily hydrolyzed in the body. Another approach is the synthesis of amino acid conjugates, where the carboxylic acid is coupled with the amino group of an amino acid ester.

| Prodrug Type | Synthetic Approach | Promoieties |

| Simple Esters | Esterification with various alcohols | Methyl, Ethyl, Isopropyl |

| Acyloxymethyl Esters | Reaction of carboxylate salt with acyloxymethyl halide | Pivaloyloxymethyl (POM), Acetoxymethyl (AM) |

| Amino Acid Conjugates | Amide bond formation with amino acid esters | Glycine ethyl ester, Leucine methyl ester |

Design and Synthesis of Photoactivatable Derivatives for Chemical Biology Tools (Focusing on chemical synthesis, not biological effect)

The transformation of bioactive molecules into photoactivatable derivatives is a key strategy in chemical biology, enabling precise spatiotemporal control over their activity. This is achieved by installing a photolabile protecting group (PPG), often called a "caging group," which renders the molecule inactive until its removal is triggered by light of a specific wavelength. wikipedia.org For this compound, the carboxylic acid moiety is the primary handle for derivatization with such caging groups. The design process focuses on creating a new ester linkage between this compound and the PPG, which is stable under biological conditions but cleaves efficiently upon photolysis to release the parent acid.

The selection of a PPG is critical and is based on photochemical properties such as absorption wavelength, quantum yield (Φ), and the inertness of the photolytic byproducts. wikipedia.orgacs.org Commonly employed caging groups for carboxylic acids fall into several major classes, including those based on o-nitrobenzyl, coumarin (B35378), and phenacyl scaffolds. wikipedia.orgnih.govacs.org

o-Nitrobenzyl-Based Cages

Derivatives of o-nitrobenzyl are the most widely used PPGs for a variety of functional groups, including carboxylic acids. acs.orgresearchgate.net The parent o-nitrobenzyl cage is typically cleaved with UV light (around 300-350 nm). researchgate.net Substituents on the aromatic ring can modulate the photochemical properties. For instance, the inclusion of two methoxy (B1213986) groups, as in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, shifts the absorption maximum to longer wavelengths (~355 nm), allowing for less damaging irradiation. thermofisher.com

A general synthetic route to prepare a DMNB-caged derivative of this compound would involve the esterification of the acid with 4,5-dimethoxy-2-nitrobenzyl bromide. The reaction is typically carried out under mild basic conditions to deprotonate the carboxylic acid, forming a carboxylate salt that then acts as a nucleophile.

Table 1: Proposed Synthesis of DMNB-caged this compound

| Step | Description | Reagents and Conditions |

| 1 | Salt Formation | This compound is treated with a non-nucleophilic base to form the corresponding carboxylate salt. |

| 2 | Esterification | The carboxylate salt is reacted with 4,5-dimethoxy-2-nitrobenzyl bromide. The bromide is a good leaving group, facilitating nucleophilic substitution. |

| 3 | Purification | The final product, (4,5-dimethoxy-2-nitrobenzyl) 2-(oxepan-4-yl)acetate, is purified from the reaction mixture using standard techniques such as column chromatography. |

Coumarin-Based Cages

To overcome the limitations of UV light, which can be damaging to biological systems, PPGs that are sensitive to visible light have been developed. acs.orgnih.gov Coumarin-based cages are prominent examples. The 7-(diethylamino)coumarin (DECM) group, for instance, can be used to cage carboxylic acids, and the resulting ester can be photolyzed efficiently with visible light (around 400 nm). acs.orgnih.gov The synthesis of a DECM-caged derivative of this compound would proceed via esterification with a suitable coumarin precursor, such as (7-(diethylamino)-2-oxo-2H-chromen-4-yl)methyl bromide.

Phenacyl-Based Cages

Phenacyl esters represent another class of photolabile derivatives for carboxylic acids. wikipedia.orgacs.org The phenacyl PPG is an example of an arylcarbonylmethyl group. acs.org Similar to nitrobenzyl cages, modifications to the aromatic ring can tune the photophysical properties. The synthesis involves the reaction of a phenacyl halide with the carboxylate salt of this compound.

The table below summarizes the properties of these representative photolabile protecting groups that could be synthetically attached to this compound to create tools for chemical biology.

Table 2: Properties of Common Photolabile Protecting Groups for Carboxylic Acids

| Caging Group Class | Example | Typical Activation Wavelength | Key Features |

| o-Nitrobenzyl | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~355 nm | Widely used, well-characterized photochemistry. thermofisher.com |

| o-Nitrobenzyl | α-Carboxy-2-nitrobenzyl (CNB) | ≤360 nm | Possesses an additional carboxylic acid group to improve properties. thermofisher.com |

| Coumarin | 7-(Diethylamino)coumarin (DECM) | ~400 nm | Cleavable with visible light, reducing potential photodamage. acs.orgnih.gov |

| Phenacyl | 3',5'-Dimethoxybenzoin (DMB) | Varies | Can exhibit high quantum yields under certain conditions. wikipedia.org |

The synthesis of these derivatives converts the hydrophilic carboxylic acid into a more lipophilic ester. This change in physical properties, alongside the photolability, is a key aspect of the design. The successful synthesis provides a molecular tool that can be delivered to a biological system in an inactive form, with its function restored only upon illumination at a precise time and location.

Mechanistic Studies Involving 2 Oxepan 4 Yl Acetic Acid in Chemical Reactions

Investigation of Reaction Kinetics and Rate Laws for Key Transformations

Currently, there are no published studies detailing the reaction kinetics or the determination of rate laws for chemical transformations of 2-(Oxepan-4-yl)acetic acid. Such studies are crucial for understanding how the concentration of reactants and catalysts influences the rate of a reaction. For a hypothetical reaction, such as an esterification of this compound with an alcohol, a kinetic study would involve systematically varying the concentrations of the acid, the alcohol, and a catalyst to determine the mathematical relationship that describes the reaction rate. For instance, the esterification of acetic acid with ethanol is known to be a second-order reaction. everant.org

Determination of Reaction Order and Activation Parameters

Without kinetic data, the reaction order and activation parameters (such as activation energy, enthalpy, and entropy of activation) for reactions involving this compound remain undetermined. These parameters provide fundamental insights into the energy profile of a reaction and the structure of the transition state. For example, studies on the hydrolysis of acetic anhydride have provided detailed thermodynamic analyses of its activation parameters. semanticscholar.org

Isotopic Labeling Studies to Elucidate Bond Breaking and Forming Events

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby revealing intricate details of bond-breaking and bond-forming events. nih.goveurisotop.com There is no evidence in the current literature of such studies being performed on this compound. For example, by labeling the carboxylic acid oxygen of this compound with ¹⁸O, one could determine the precise mechanism of an esterification reaction by tracking whether the ¹⁸O atom is incorporated into the resulting ester or the water byproduct.

Stereochemical Outcome Analysis for Mechanistic Insights

The stereochemical outcome of a reaction can provide critical clues about the reaction mechanism. As this compound is a chiral molecule, analyzing the stereochemistry of products formed from its reactions could reveal whether a reaction proceeds, for example, through an S\N2 mechanism (with inversion of stereochemistry) or an S\N1 mechanism (with racemization). No such stereochemical analyses for reactions of this compound have been reported.

Role of Catalysts and Solvents in Modulating Reaction Pathways

The choice of catalyst and solvent can significantly influence the rate and outcome of a chemical reaction. While the general effects of catalysts and solvents are well-understood in organic chemistry, their specific impact on the reaction pathways of this compound has not been investigated. For instance, in lipase-catalyzed resolutions, the solvent can dramatically affect the reaction rate and yield. rsc.org

Elucidation of Intermediates via Trapping Experiments and Spectroscopic Monitoring

The direct observation or trapping of reaction intermediates is a cornerstone of mechanistic chemistry. csbsju.edunih.govslideshare.netnih.govnih.gov Techniques such as spectroscopy can be used to monitor the formation and decay of transient species during a reaction. nih.gov There are no published reports of trapping experiments or spectroscopic monitoring aimed at identifying intermediates in reactions involving this compound. Such studies would be invaluable for constructing a detailed, step-by-step picture of its reaction mechanisms.

Applications of 2 Oxepan 4 Yl Acetic Acid As a Building Block in Advanced Organic Synthesis

Utilization in the Total Synthesis of Natural Products and Complex Molecules (as a synthetic intermediate)

The oxepane (B1206615) core is a recurring motif in a diverse array of biologically active natural products, particularly those of marine origin. rsc.orgnih.gov The synthesis of these complex molecules often requires pre-functionalized building blocks that can be elaborated into the final target. 2-(Oxepan-4-yl)acetic acid serves as a potential synthetic intermediate in this context, providing a ready-made seven-membered ether ring with a handle for further chemical transformations.

While direct examples of the use of this compound in total synthesis are not extensively documented, its structural components are found in various natural products. For instance, the total synthesis of oxepin-containing natural products like janoxepin (B1245197) highlights the importance of building blocks containing a seven-membered oxygenated ring. nih.govacs.org Synthetic strategies towards such molecules often involve complex multi-step sequences to construct the oxepane ring. nih.govnih.gov The availability of this compound could potentially streamline these syntheses by providing a key fragment of the molecule early in the synthetic route.

The carboxylic acid moiety of this compound can be readily converted into a variety of other functional groups, such as esters, amides, alcohols, and ketones. This functional group interconversion is a cornerstone of synthetic chemistry, allowing for the connection of the oxepane-containing fragment to other parts of the target molecule. For example, the acid could be coupled with an amine to form an amide bond, a common linkage in many biologically active compounds. Alternatively, reduction of the carboxylic acid would yield the corresponding alcohol, which could participate in ether or ester linkages.

Table 1: Potential Transformations of this compound for Natural Product Synthesis

| Starting Material | Reagents and Conditions | Product | Potential Application in Synthesis |

| This compound | SOCl₂, Amine | 2-(Oxepan-4-yl)acetamide derivative | Formation of amide linkages in peptides or alkaloids |

| This compound | LiAlH₄, THF | 2-(Oxepan-4-yl)ethanol | Introduction of a primary alcohol for etherification or esterification |

| This compound | R-MgBr, THF then H₃O⁺ | 1-(Oxepan-4-yl)alkan-2-one derivative | Formation of a ketone for further C-C bond formation |

Role in the Construction of Macrocyclic Ring Systems

Macrocycles, cyclic molecules containing large rings, are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov The synthesis of macrocycles often relies on macrocyclization reactions, where a linear precursor is induced to form a ring. nih.govdrughunter.com this compound can be envisioned as a valuable component in the construction of novel macrocyclic systems.

The oxepane unit can be incorporated into the backbone of a macrocycle, influencing its shape, flexibility, and solubility. The seven-membered ring is more flexible than smaller rings like cyclopentane (B165970) or cyclohexane, which could be advantageous in creating macrocycles that can adapt their conformation to bind to a specific target.

The carboxylic acid group of this compound provides a convenient attachment point for linking it to other molecular fragments to build the linear precursor for macrocyclization. For example, it can be esterified with a long-chain diol or amidated with a diamine. The resulting linear molecule, now containing the oxepane moiety, can then undergo an intramolecular reaction, such as a ring-closing metathesis, a lactonization, or a lactamization, to form the macrocycle.

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental building blocks of many pharmaceuticals, agrochemicals, and functional materials. amazonaws.com The reactivity of the oxepane ring and the carboxylic acid group in this compound can be exploited to construct new and diverse heterocyclic scaffolds.

While oxetanes (four-membered oxygen-containing rings) have been more extensively studied as precursors to other heterocycles, researchgate.net similar principles of ring-opening and ring-expansion could potentially be applied to the oxepane system, albeit with different reactivity profiles. The inherent ring strain of the seven-membered ring is lower than that of an oxetane, but it can still participate in ring-opening reactions under specific conditions, leading to the formation of new heterocyclic systems.

Furthermore, the carboxylic acid functionality can be used as a starting point for the construction of fused or spirocyclic heterocyclic systems. For example, the acid could be converted to an acid chloride and then reacted with a binucleophile to form a new heterocyclic ring attached to the oxepane core. The oxepane itself can be a source of chirality, leading to the synthesis of enantiomerically pure heterocyclic compounds.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Starting Material Derivative | Reaction Type | Resulting Heterocycle |

| 2-(Oxepan-4-yl)acetyl chloride | Intramolecular Friedel-Crafts acylation (if an aromatic ring is present) | Fused tricyclic system containing an oxepane ring |

| This compound | Reaction with a 1,2-diamine | Fused diazepinone derivative |

| 2-(Oxepan-4-yl)ethanol | Intramolecular cyclization | Fused or spirocyclic ether |

Employed in Polymer Chemistry for Specialized Monomer Development (e.g., polyesters, polyamides)

The development of new monomers is crucial for the creation of polymers with tailored properties. This compound, containing a carboxylic acid group, can in principle act as a monomer in the synthesis of polyesters and polyamides. libretexts.orglibretexts.org The incorporation of the oxepane ring into the polymer backbone would be expected to influence the material's properties, such as its thermal stability, crystallinity, and biodegradability.

In polyester (B1180765) synthesis, this compound could be used in a self-condensation reaction or co-polymerized with a diol. The resulting polyester would have the oxepane unit as a side chain or integrated into the main chain, depending on the synthetic strategy. Polyesters are a widely used class of polymers with applications ranging from packaging to biomedical devices. researchgate.netox.ac.uk The introduction of the oxepane moiety could lead to polyesters with enhanced flexibility or altered degradation profiles.

For polyamide synthesis, a derivative of this compound, such as a diamine or a dicarboxylic acid, would be required. For example, the carboxylic acid could be converted to an amine, and the resulting amino-functionalized oxepane could then be polymerized with a dicarboxylic acid to form a polyamide. savemyexams.comscience-revision.co.uk Polyamides, such as nylon, are known for their strength and durability. The inclusion of the oxepane ring could impart new properties to these materials.

Design and Synthesis of Ligands for Catalysis (Focus on chemical synthesis, not catalytic performance details)

Ligands play a critical role in homogeneous catalysis by coordinating to a metal center and modulating its reactivity and selectivity. nih.govethernet.edu.et The design of new ligands is a key area of research in catalysis. This compound provides a scaffold that can be chemically modified to synthesize novel ligands.

The oxepane ring can serve as a backbone for the ligand, providing a specific three-dimensional arrangement of donor atoms. The carboxylic acid group can be used as a handle to introduce coordinating groups, such as phosphines, amines, or pyridines. For example, the carboxylic acid could be converted to an amide with an amino-functionalized phosphine (B1218219), resulting in a P,O-bidentate ligand.

The synthesis of such ligands would involve standard organic transformations. The flexibility of the oxepane ring could be a key feature, allowing the ligand to adapt to the coordination geometry of different metal centers. The design and synthesis of new ligands are crucial for the development of more efficient and selective catalysts for a wide range of chemical transformations.

Future Research Directions and Emerging Paradigms in 2 Oxepan 4 Yl Acetic Acid Chemistry

Exploration of Sustainable and Green Synthetic Routes

A significant thrust in modern synthetic chemistry is the development of environmentally benign processes. For 2-(oxepan-4-yl)acetic acid, this involves a shift away from traditional methods that may utilize harsh reagents or generate substantial waste. Future research is anticipated to focus on several key areas of green chemistry.

One promising avenue is the use of bio-derived starting materials. Researchers are investigating pathways to synthesize the oxepane (B1206615) core from renewable resources, thereby reducing the reliance on petrochemical feedstocks. Additionally, the principles of atom economy are being applied to design synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste. The use of safer, less toxic solvents and reagents is another critical aspect of this research. Water, supercritical fluids, and ionic liquids are being explored as potential replacements for volatile organic compounds.

Development of Novel Catalytic Systems for this compound Synthesis and Transformations

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chemical reactions. The development of novel catalytic systems for the synthesis and subsequent transformations of this compound is a major focus of ongoing research.

Homogeneous and heterogeneous catalysis are both being actively investigated. This includes the design of novel transition-metal catalysts for key bond-forming reactions in the synthesis of the oxepane ring. Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative and is gaining traction. Biocatalysis, employing enzymes to carry out specific chemical transformations, presents a highly selective and environmentally friendly approach. Researchers are exploring the use of enzymes for stereoselective synthesis and functionalization of the this compound scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processing. These technologies can lead to improved reaction control, enhanced safety, and higher throughput.

In the context of this compound, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of new derivatives and the optimization of reaction conditions.

Advanced Spectroscopic Tools for In-Situ Monitoring of Reactions Involving this compound

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming increasingly important.

For reactions involving this compound, techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), process NMR (nuclear magnetic resonance), and Raman spectroscopy can provide valuable insights into the formation of intermediates, the consumption of reactants, and the formation of products as the reaction progresses. This data is invaluable for optimizing reaction conditions to maximize yield and minimize the formation of byproducts.

Computational Design of New Reactions and Derivatization Strategies

Computational chemistry and molecular modeling have emerged as powerful tools for the rational design of new molecules and reactions. These approaches can significantly reduce the amount of empirical experimentation required.

Density functional theory (DFT) and other computational methods can be used to predict the reactivity of this compound and to design novel derivatization strategies. By modeling reaction pathways and transition states, researchers can identify promising new reactions and catalysts. This in-silico approach can accelerate the discovery of new derivatives with desired properties.

Discovery of Unforeseen Chemical Reactivities and Transformations

While much is known about the chemistry of carboxylic acids and cyclic ethers, there is always the potential for discovering new and unexpected reactivities. Future research will likely explore the chemistry of this compound under a variety of reaction conditions to uncover novel transformations.

This could involve exploring its reactivity with new reagents, under unconventional conditions (e.g., high pressure, microwave irradiation), or in the presence of novel catalysts. The discovery of unforeseen reactivities could open up new avenues for the synthesis of complex molecules and materials derived from this scaffold.

Broadening the Scope of Applications in Materials Science (Focus on synthetic chemistry, not material properties)